(2E)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one is an organic compound that features a pyrazole ring substituted with an ethyl group and a dimethylamino group attached to a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one typically involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with dimethylamine and an appropriate propenone precursor under basic or acidic conditions. The reaction may be carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the propenone moiety.
Reduction: Reduction reactions could target the carbonyl group in the propenone moiety, potentially converting it to an alcohol.
Substitution: The pyrazole ring may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Medicine: In medicinal chemistry, the compound might be investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Industrial applications could involve its use in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under investigation.
Comparison with Similar Compounds
- (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one
- (2E)-3-(dimethylamino)-1-(1-phenyl-1H-pyrazol-3-yl)prop-2-en-1-one
Uniqueness: The uniqueness of (2E)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-4-13-8-5-9(11-13)10(14)6-7-12(2)3/h5-8H,4H2,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBRQJBUPBSCEI-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)C(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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